molecular formula C15H22 B174452 (4-Propylcyclohexyl)benzene CAS No. 177533-41-4

(4-Propylcyclohexyl)benzene

Cat. No. B174452
M. Wt: 202.33 g/mol
InChI Key: PWGUTKLGUISGAE-UHFFFAOYSA-N
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Description

“(4-Propylcyclohexyl)benzene” is a cyclohexylbenzene derivative . It is also known as PCPr. It has been gaining attention in recent years due to its potential applications in scientific research. It is a non-psychoactive compound that is structurally similar to phencyclidine (PCP), a potent dissociative drug.


Synthesis Analysis

A method for synthesizing a trans-4-alkyl cyclohexyl benzene structure liquid crystal intermediate and a monomer has been described . The synthesis method is simple and efficient, the trans-structure is directly obtained by reaction, the trans-selectivity is good, and the problem that the cis-trans mixture obtained by catalytic hydrogenation in the traditional method is further subjected to cyclohexyl configuration conversion is avoided .


Molecular Structure Analysis

The molecular formula of “(4-Propylcyclohexyl)benzene” is C15H22 . Its average mass is 202.335 Da and its monoisotopic mass is 202.172150 Da .


Physical And Chemical Properties Analysis

The molecular formula of “(4-Propylcyclohexyl)benzene” is C15H22 . Its average mass is 202.335 Da and its monoisotopic mass is 202.172150 Da .

Scientific Research Applications

Valence Isomerization and Chemical Bonds

  • A study by Canac et al. (1998) isolated a benzene valence isomer featuring one-electron phosphorus-phosphorus bonds, demonstrating the role of such bonds in phosphorus chemistry. This research offers insights into the behavior of benzene and its derivatives, including (4-Propylcyclohexyl)benzene, in complex chemical reactions Canac et al., 1998.

Nanoparticle Shape Effects on Hydrogenation

  • Bratlie et al. (2007) explored the hydrogenation of benzene using Pt nanoparticles of different shapes. The study found that the shape of nanoparticles significantly affects the catalytic selectivity, which is crucial for understanding the hydrogenation process of benzene derivatives Bratlie et al., 2007.

Dielectric Properties in Liquid Crystals

  • Ma et al. (2013) conducted an experimental investigation on the dielectric properties of fluorinated phenyl bicyclohexane liquid crystals mixtures, including compounds structurally similar to (4-Propylcyclohexyl)benzene. This research is vital for understanding the dielectric behavior of such compounds in various applications Ma et al., 2013.

Benzene Formation in Cyclohexane Flames

  • Li et al. (2011) provided detailed data and modeling of cyclohexane flames, establishing that a mixture of pathways contributes to benzene formation. This study is crucial for understanding the chemical processes involving cyclohexane and its derivatives, including (4-Propylcyclohexyl)benzene Li et al., 2011.

Dipole-Dipole Interactions

  • Toriyama et al. (1996) investigated the dipole-dipole interactions between molecules in anisotropic solutions, including compounds similar to (4-Propylcyclohexyl)benzene. This research enhances the understanding of molecular interactions in different environments Toriyama et al., 1996.

Hydrogenation Stereochemistry

  • Mitchell (1970) studied the catalytic hydrogenation of 4-t-butylmethylenecyclohexane, which is related to the chemistry of cyclohexyl compounds like (4-Propylcyclohexyl)benzene. This research provides insights into the stereochemistry of hydrogenation reactions Mitchell, 1970.

Free Radical Studies

  • Ohnishi et al. (1962) conducted an ESR study of free radicals produced by irradiation in benzene and its derivatives, including phenylcyclohexane. Understanding the behavior of free radicals in these compounds is essential for various chemical processes Ohnishi et al., 1962.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGUTKLGUISGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300263
Record name (trans-4-Propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propylcyclohexyl)benzene

CAS RN

61203-94-9
Record name (trans-4-Propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Propylcyclohexylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
X Wang, R Yang, J Zhang, X Chen, Y Feng… - Science of The Total …, 2023 - Elsevier
Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) is a typical fluorinated liquid-crystal monomer (LCM). LCMs contaminants are becoming increasingly concerning due …
Number of citations: 4 www.sciencedirect.com
K Vikram, N Tarcea, SK Srivastava… - Journal of Raman …, 2010 - Wiley Online Library
Raman spectra of 3CHBT in unoriented form were recorded at 14 different temperature measurements in the range 25–55 C, which covers the crystal → nematic (N) phase transition, …
K Vikram, RK Singh, SN Gupta - Spectrochimica Acta Part A: Molecular and …, 2018 - Elsevier
Raman spectra of 1-isothiocyanato-4-(trans 4-propylcyclohexyl)benzene (3CHBT) were studied in the region, 1450–2300 cm − 1 at twenty two different temperatures in the range, 83–…
Number of citations: 2 www.sciencedirect.com
K Vikram, RK Singh - AIP Conference Proceedings, 2010 - aip.scitation.org
Raman spectroscopy is a highly sensitive and precise analytical technique to characterize phase transition and solid modification in liquid crystalline (LC) compounds through changes …
Number of citations: 1 aip.scitation.org
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of 1-pentyl-4-(4-propylcyclohexyl)-benzene Page 1 Viscosity of 1-pentyl-4-(4-propylcyclohexyl)-benzene 2 Pure liquids 2.1 Data 2.1.6 Common organic compounds C20H32 1-pentyl-4-(4-propylcyclohexyl)-benzene …
Number of citations: 0 link.springer.com
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of the binary liquid mixture of 1-pentyl-4- (4-propylcyclohexyl)-benzene and α-tocopherol Page 1 Viscosity of the binary liquid mixture of 1-pentyl-4(4-propylcyclohexyl)-benzene and …
Number of citations: 0 link.springer.com
R Yang, X Wang, Y Niu, X Chen, B Shao - Environment International, 2023 - Elsevier
Fluorinated liquid-crystal monomers (FLCMs), one class of emerging persistent, bioaccumulative and toxic (PBT) compounds, are widely used in liquid-crystal displays (LCDs). As a …
Number of citations: 3 www.sciencedirect.com
H Su, K Ren, R Li, J Li, Z Gao, G Hu… - … Science & Technology, 2022 - ACS Publications
Recent studies have suggested that liquid crystal monomers (LCMs) are emerging contaminants in the environment, and knowledge of this class of substances is very rare. Here, we …
Number of citations: 21 pubs.acs.org
SD Gottke, DD Brace, H Cang, B Bagchi… - The Journal of chemical …, 2002 - pubs.aip.org
… The dynamics in the isotropic phase of the liquid crystal 1-isothiocyanato-4-propylcyclohexyl benzene 3-CHBT are investigated from very short time …
Number of citations: 77 pubs.aip.org
SD Gottke, H Cang, B Bagchi, MD Fayer - The Journal of chemical …, 2002 - pubs.aip.org
The dynamics of three liquid crystals, 4 ′ (pentyloxy)-4-biphenylcarbonitrile (5-OCB), 4 ′ -pentyl-4-biphenylcarbonitrile (5-CB), and 1-isothiocyanato-(4-propylcyclohexyl)benzene (3-…
Number of citations: 84 pubs.aip.org

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